molecular formula C8H17N B2806721 4-(2-Methylcyclopropyl)butan-1-amine CAS No. 2157726-44-6

4-(2-Methylcyclopropyl)butan-1-amine

Cat. No.: B2806721
CAS No.: 2157726-44-6
M. Wt: 127.231
InChI Key: YEBRZXZMOCCDMT-UHFFFAOYSA-N
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Description

4-(2-Methylcyclopropyl)butan-1-amine is an organic compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol It is characterized by the presence of a cyclopropyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclopropyl)butan-1-amine typically involves the following steps:

    Amine Introduction:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclopropyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-Methylcyclopropyl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclopropyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. Detailed studies on the molecular pathways and targets are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the butan-1-amine backbone.

    Butylamine: Contains a butan-1-amine backbone but lacks the cyclopropyl group.

    2-Methylcyclopropylamine: Similar cyclopropyl group but different backbone structure.

Uniqueness

4-(2-Methylcyclopropyl)butan-1-amine is unique due to the combination of the cyclopropyl group and the butan-1-amine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-methylcyclopropyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBRZXZMOCCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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